molecular formula C9H7NO2S B052495 1-(1,3-Benzothiazol-2-yl)-2-hydroxyethanone CAS No. 122229-28-1

1-(1,3-Benzothiazol-2-yl)-2-hydroxyethanone

Cat. No.: B052495
CAS No.: 122229-28-1
M. Wt: 193.22 g/mol
InChI Key: HSWUSBZPQSYBDN-UHFFFAOYSA-N
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Description

Guanosine monophosphate, also known as guanylic acid, is a nucleotide that is used as a monomer in RNA. It consists of a phosphate group, the pentose sugar ribose, and the nucleobase guanine. Guanosine monophosphate plays a crucial role in various biological processes, including serving as a precursor to guanosine triphosphate, which is essential for DNA replication, transcription, and translation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine monophosphate can be synthesized through the de novo pathway from xanthosine monophosphate. This process is catalyzed by the enzyme guanosine monophosphate synthetase, which facilitates the conversion of xanthosine monophosphate to guanosine monophosphate. The reaction conditions typically involve the presence of adenosine triphosphate and glutamine as substrates .

Industrial Production Methods

In industrial settings, guanosine monophosphate is produced through fermentation processes using microbial strains that are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain high-purity guanosine monophosphate .

Chemical Reactions Analysis

Types of Reactions

Guanosine monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guanosine monophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of RNA and other nucleotides.

    Biology: Plays a role in signal transduction pathways as a second messenger.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular diseases and cancer.

    Industry: Used as a flavor enhancer in the food industry due to its umami taste

Mechanism of Action

Guanosine monophosphate exerts its effects by acting as a second messenger in various cellular processes. It activates specific protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. The molecular targets include cyclic guanosine monophosphate-dependent protein kinases and ion channels .

Comparison with Similar Compounds

Guanosine monophosphate is unique compared to other nucleotides due to its specific role in RNA synthesis and signal transduction. Similar compounds include:

Guanosine monophosphate stands out due to its involvement in both genetic information processing and cellular signaling pathways.

Properties

CAS No.

122229-28-1

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-hydroxyethanone

InChI

InChI=1S/C9H7NO2S/c11-5-7(12)9-10-6-3-1-2-4-8(6)13-9/h1-4,11H,5H2

InChI Key

HSWUSBZPQSYBDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CO

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CO

Synonyms

Ethanone, 1-(2-benzothiazolyl)-2-hydroxy- (9CI)

Origin of Product

United States

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